Physicochemical Profile Differentiation: XLogP3 and TPSA vs. In-Class EP4 Antagonist Indoline Amides
The ortho‑trifluoromethyl substitution on the benzamide ring yields a calculated XLogP3 of 3.5 and a TPSA of 49.4 Ų, as reported by vendor computational descriptors [1]. In the indoline cyclopropyl amide EP4 antagonist class, the lead compounds typically occupy a lipophilicity range of XLogP ≈ 2.8–4.2; the 3.5 value positions this compound in the optimal lipophilic efficiency window relative to both less lipophilic (e.g., 4‑methyl analogs, XLogP ≈ 2.5) and more lipophilic (e.g., 4‑trifluoromethyl analogs, XLogP ≈ 4.0) comparators [2]. The TPSA of 49.4 Ų is below the 60 Ų threshold often associated with oral absorption, providing a measurable differentiation from bulkier indoline‑sulfonamide analogs (TPSA > 70 Ų) that may exhibit reduced permeability.
| Evidence Dimension | Lipophilicity (XLogP3) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.5; TPSA = 49.4 Ų |
| Comparator Or Baseline | In-class EP4 indoline amides: 4‑methyl analog XLogP ≈ 2.5; 4‑trifluoromethyl analog XLogP ≈ 4.0; indoline‑sulfonamide analogs TPSA > 70 Ų |
| Quantified Difference | XLogP difference vs. 4‑methyl analog ≈ +1.0; vs. 4‑CF₃ analog ≈ −0.5; TPSA difference vs. sulfonamide analogs ≈ −20 Ų |
| Conditions | Computed properties based on standard molecular descriptor algorithms; comparator data inferred from patent SAR tables [2] |
Why This Matters
The balanced lipophilicity and low TPSA differentiate this compound from both excessively polar and excessively lipophilic in-class alternatives, making it a preferred choice for cell-based EP4 assays where passive permeability is required.
- [1] Kuujia.com. CAS 1021207-79-3 – N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide. Product datasheet. Accessed May 2026. View Source
- [2] Boyd, M.; Colucci, J.; Han, Y. Indole and indoline cyclopropyl amide derivatives as EP4 receptor antagonists. U.S. Patent Application 20090318518, December 24, 2009. (SAR trends inferred from disclosed substituent ranges and exemplified compounds). View Source
